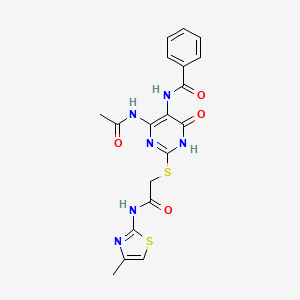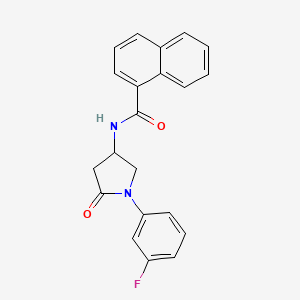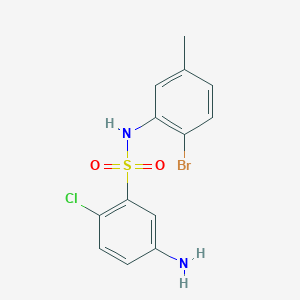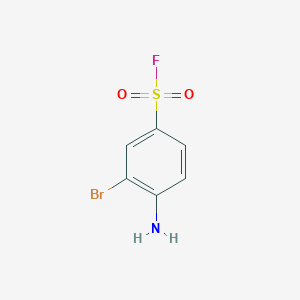![molecular formula C19H19NO2S B2642792 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide CAS No. 2380059-12-9](/img/structure/B2642792.png)
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Takeda Chemical Industries, Ltd. Since then, FTY720 has been extensively studied for its various pharmacological effects and mechanisms of action.
科学研究应用
FTY720 has been extensively studied for its various pharmacological effects and potential therapeutic applications. Some of the areas where FTY720 has been studied are listed below:
1. Multiple Sclerosis: FTY720 has been shown to be effective in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. FTY720 acts by modulating the immune system and preventing the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and damage to the nerve cells.
2. Cancer: FTY720 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. FTY720 acts by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth and spread of cancer cells.
3. Organ Transplantation: FTY720 has been studied for its potential use in organ transplantation to prevent rejection of the transplanted organ. FTY720 acts by suppressing the immune system and preventing the migration of immune cells to the transplanted organ.
作用机制
The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate (S1P) receptors. FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to produce FTY720-phosphate, which acts as an agonist of S1P receptors. Activation of S1P receptors leads to the internalization and degradation of the receptors, which results in the sequestration of immune cells in the lymph nodes and prevents their migration to the target tissues.
Biochemical and Physiological Effects:
FTY720 has various biochemical and physiological effects, some of which are listed below:
1. Modulation of Immune System: FTY720 modulates the immune system by suppressing the migration of immune cells to the target tissues, thereby reducing inflammation and tissue damage.
2. Apoptosis: FTY720 induces apoptosis in cancer cells by activating various signaling pathways that lead to programmed cell death.
3. Vascular Effects: FTY720 has been shown to have vascular effects, including the regulation of blood pressure and the prevention of blood vessel leakage.
实验室实验的优点和局限性
FTY720 has several advantages and limitations for lab experiments, some of which are listed below:
Advantages:
1. FTY720 is a synthetic compound that can be easily synthesized in the lab.
2. FTY720 has been extensively studied and its pharmacological effects and mechanisms of action are well understood.
3. FTY720 has potential therapeutic applications in various diseases, including multiple sclerosis and cancer.
Limitations:
1. FTY720 has limited solubility in water, which can make it difficult to administer in lab experiments.
2. FTY720 has potential side effects, including bradycardia (slow heart rate) and macular edema (swelling in the retina).
3. FTY720 has not yet been approved for clinical use in some countries, which can limit its availability for lab experiments.
未来方向
FTY720 has several potential future directions for scientific research, some of which are listed below:
1. Development of New Derivatives: FTY720 can be modified to produce new derivatives with improved pharmacological properties and reduced side effects.
2. Combination Therapy: FTY720 can be used in combination with other drugs to enhance its therapeutic efficacy and reduce side effects.
3. Mechanistic Studies: Further mechanistic studies are needed to understand the precise signaling pathways involved in the pharmacological effects of FTY720.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of FTY720 in various diseases, including cancer and organ transplantation.
In conclusion, FTY720 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 has been extensively studied for its various pharmacological effects and mechanisms of action. Further research is needed to fully understand the potential of FTY720 in the treatment of various diseases.
合成方法
The synthesis of FTY720 involves a multi-step process that starts with the reaction of 2-bromo-1,3-propanediol with thiophene-2-carboxylic acid to produce the intermediate compound, 2-(thiophen-2-yl)ethyl 2-bromoacetate. This intermediate is then reacted with furan-2-carboxaldehyde to produce the key intermediate, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(2-bromoacetyl)thiophene-3-carboxamide. The final step involves the reaction of this intermediate with phenylmagnesium bromide to produce the desired product, FTY720.
属性
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(10-4-8-15-6-2-1-3-7-15)20-13-17-12-16(14-23-17)18-9-5-11-22-18/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQRINWJDGJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2642712.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2642715.png)
![Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2642717.png)

![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642725.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)




